N-(4-bromo-3-methylphenyl)-2-((2-(3-methylpiperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-3-methylphenyl)-2-((2-(3-methylpiperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a brominated phenyl ring, a thiazolopyrimidine moiety, and a piperidine ring, making it a subject of interest for its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-methylphenyl)-2-((2-(3-methylpiperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide typically involves multiple steps:
Formation of the Thiazolopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolopyrimidine ring.
Bromination of the Phenyl Ring:
Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, often using a piperidine derivative and a suitable leaving group.
Thioether Formation: The final step involves the formation of the thioether linkage between the thiazolopyrimidine and the phenylacetamide moieties, typically using thiol reagents and coupling agents like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the brominated phenyl ring or the thiazolopyrimidine moiety, potentially leading to debromination or reduction of double bonds.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for reduction reactions.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Debrominated phenyl derivatives and reduced thiazolopyrimidine compounds.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(4-bromo-3-methylphenyl)-2-((2-(3-methylpiperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential pharmacological properties. The presence of the thiazolopyrimidine moiety suggests possible activity as an enzyme inhibitor or receptor modulator, which could be useful in drug development.
Industry
In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)-2-((2-(3-methylpiperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The thiazolopyrimidine moiety is known to bind to active sites of enzymes, potentially inhibiting their activity. The piperidine ring may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromo-3-methylphenyl)benzamide: Similar in structure but lacks the thiazolopyrimidine and piperidine moieties.
4-bromo-3-methylbiphenyl: Contains the brominated phenyl ring but lacks the acetamide and thiazolopyrimidine components.
Uniqueness
N-(4-bromo-3-methylphenyl)-2-((2-(3-methylpiperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is unique due to its combination of a brominated phenyl ring, a thiazolopyrimidine core, and a piperidine ring. This combination provides a distinct set of chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-[[2-(3-methylpiperidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrN5OS2/c1-12-4-3-7-26(9-12)20-25-18-17(29-20)19(23-11-22-18)28-10-16(27)24-14-5-6-15(21)13(2)8-14/h5-6,8,11-12H,3-4,7,9-10H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLISPWUIEVWEEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(S2)C(=NC=N3)SCC(=O)NC4=CC(=C(C=C4)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrN5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.